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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols for quantifying the knockdown of 17β-

hydroxysteroid dehydrogenase 13 (HSD17B13) mediated by the siRNA therapeutic, GSK990.

The included assays are designed to measure changes in HSD17B13 mRNA levels, protein

expression, and enzymatic activity.

Introduction
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver. Genetic

studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with

a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis

(NASH) and alcohol-related liver disease. This has positioned HSD17B13 as a promising

therapeutic target. GSK990 is a small interfering RNA (siRNA) therapeutic designed to

specifically silence the expression of the HSD17B13 gene. Accurate and robust methods to

quantify the knockdown of HSD17B13 are crucial for the preclinical and clinical development of

GSK990 and other HSD17B13-targeting therapies.

This document outlines protocols for three key assays:

Quantitative Reverse Transcription PCR (RT-qPCR) to measure HSD17B13 mRNA levels.

Western Blotting to assess HSD17B13 protein expression.
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NADH Glo™ Enzymatic Assay to determine HSD17B13 enzymatic activity.

Quantitative Data Summary
The following tables summarize quantitative data from representative studies on HSD17B13

knockdown and inhibition.

Table 1: In Vitro Knockdown of HSD17B13 mRNA

Therapeutic
Agent

Cell Type
Concentrati
on/Dose

Time Point

Percent
mRNA
Reduction
(Median)

Citation

Rapirosiran

(siRNA)
Human Liver 400 mg 6 months 78% [1]

Hsd17b13

ASO

Primary

Mouse

Hepatocytes

29 nM (IC50) 72 hours 50% [2]

Hsd17b13

ASO

Primary

Mouse

Hepatocytes

76 nM (IC50) 48 hours 50% [2]

Hsd17b13

ASO

Primary

Mouse

Hepatocytes

83 nM (IC50) 24 hours 50% [2]

Table 2: HSD17B13 Expression in Human Liver Disease
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Condition
Fold Change in HSD17B13
Expression (vs. Normal)

IHC Score (Mean ± SEM)

Normal - 49.74 ± 4.13

NASH 5.9 67.85 ± 1.37

Cirrhosis - 68.89 ± 1.71

HCC Decreased 29.52 ± 3.35

Data compiled from multiple sources indicating increased expression in NASH and cirrhosis,

and decreased expression in HCC.[3]

Experimental Protocols
Quantitative Reverse Transcription PCR (RT-qPCR) for
HSD17B13 mRNA
This protocol details the measurement of HSD17B13 mRNA levels from liver tissue or cultured

cells following treatment with GSK990.

Materials:

TRIzol™ Reagent or other RNA extraction kit

Chloroform

Isopropanol

75% Ethanol (molecular biology grade)

Nuclease-free water

High-Capacity cDNA Reverse Transcription Kit

SYBR™ Green PCR Master Mix

Nuclease-free PCR plates and seals
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Quantitative PCR instrument

Primers for HSD17B13 and a reference gene (e.g., GAPDH, NONO, HPRT)

Protocol:

RNA Extraction:

Homogenize liver tissue or lyse cultured cells in TRIzol™ reagent (1 mL per 50-100 mg of

tissue or 10 cm² dish).

Incubate for 5 minutes at room temperature to permit complete dissociation of

nucleoprotein complexes.

Add 0.2 mL of chloroform per 1 mL of TRIzol™ reagent. Shake tubes vigorously by hand

for 15 seconds and incubate at room temperature for 2-3 minutes.

Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.

Transfer the upper aqueous phase to a fresh tube.

Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ reagent used.

Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes

at 4°C.

Wash the RNA pellet once with 1 mL of 75% ethanol.

Centrifuge at 7,500 x g for 5 minutes at 4°C.

Air-dry the pellet for 5-10 minutes and resuspend in nuclease-free water.

Determine RNA concentration and purity using a spectrophotometer.

cDNA Synthesis:

Synthesize cDNA from 1-2 µg of total RNA using a high-capacity cDNA reverse

transcription kit according to the manufacturer's instructions.
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qPCR:

Prepare the qPCR reaction mix in a nuclease-free microcentrifuge tube:

10 µL 2x SYBR™ Green PCR Master Mix

1 µL Forward Primer (10 µM)

1 µL Reverse Primer (10 µM)

2 µL cDNA template (diluted)

6 µL Nuclease-free water

Aliquot the reaction mix into a 96-well PCR plate.

Run the plate on a qPCR instrument with a standard cycling protocol (e.g., 95°C for 10

min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

Include a melt curve analysis to verify the specificity of the amplified product.

Data Analysis:

Calculate the relative expression of HSD17B13 mRNA using the ΔΔCt method,

normalizing to the expression of the reference gene.[4]

Western Blotting for HSD17B13 Protein
This protocol describes the detection and quantification of HSD17B13 protein levels.

Materials:

RIPA buffer with protease inhibitors

BCA Protein Assay Kit

4-12% Bis-Tris precast polyacrylamide gels

PVDF or nitrocellulose membranes
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Transfer buffer

Blocking buffer (5% non-fat dry milk or BSA in TBST)

Primary antibody: Anti-HSD17B13 antibody

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

Enhanced Chemiluminescence (ECL) substrate

Imaging system

Protocol:

Protein Extraction:

Homogenize liver tissue or lyse cells in ice-cold RIPA buffer containing protease inhibitors.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant to a new tube and determine the protein concentration using a

BCA assay.

SDS-PAGE and Transfer:

Denature 20-40 µg of protein by boiling in Laemmli sample buffer for 5 minutes.

Load samples onto a 4-12% Bis-Tris gel and run until the dye front reaches the bottom.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-HSD17B13 antibody (e.g., 1:1000 dilution in

blocking buffer) overnight at 4°C with gentle agitation.[5]
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Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000

dilution in blocking buffer) for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis:

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

Capture the chemiluminescent signal using an imaging system.

Quantify the band intensity using image analysis software and normalize to a loading

control (e.g., GAPDH, Vinculin, or β-actin).[6]

NADH-Glo™ Enzymatic Assay for HSD17B13 Activity
This assay measures the enzymatic activity of HSD17B13 by detecting the production of

NADH.

Materials:

Recombinant human HSD17B13 protein

NADH-Glo™ Detection Kit

NAD⁺

β-estradiol (or other suitable substrate)

DMSO

PBS

384-well white plates

Luminometer
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Protocol:

Reagent Preparation:

Prepare a stock solution of NAD⁺ in PBS.

Prepare a stock solution of β-estradiol in DMSO.

On the day of the assay, prepare the NADH-Glo™ Detection Reagent according to the

manufacturer's instructions.

Assay Procedure:

In a 384-well plate, add the following to each well:

10 µL of a solution containing 500 µM NAD⁺ and 15 µM β-estradiol in PBS (final DMSO

concentration should be ≤0.05%).

300 ng of recombinant human HSD17B13 protein.

For inhibitor studies, pre-incubate the enzyme with GSK990 or other inhibitors before

adding the substrate mix.

Initiate the reaction by adding the substrate mix.

Detection:

After a 1-hour incubation at room temperature, add an equal volume of the prepared

NADH-Glo™ Detection Reagent to each well.

Incubate for an additional hour at room temperature, protected from light, to allow the

luminescent signal to stabilize.

Data Acquisition and Analysis:

Measure the luminescence using a plate reader.
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The luminescent signal is proportional to the amount of NADH produced and thus to the

enzymatic activity of HSD17B13.[5]

For inhibitor studies, calculate the percent inhibition and determine the IC50 value by

fitting the data to a dose-response curve.
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Caption: Experimental workflow for measuring HSD17B13 knockdown.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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